REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1O.[NH3:12]>>[NH2:12][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
(NH4)2SO3.H2O
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was built to about 10 atm at 150° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a mixture of 70 mL of concentrated hydrochloric acid, 300 mL of ethanol and 200 mL of water at 70° C
|
Type
|
ADDITION
|
Details
|
The solution was treated with 5 g of activated charcoal for 0.5 h at 70° C.
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The impurity in the filtrate was extracted with 200 mL of toluene
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase was cooled to room temperature and neutralized with 90 mL of concentrated aqueous ammonia
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with toluene (2×400 mL) at 70° C
|
Type
|
WASH
|
Details
|
The toluene layer was washed with water (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
degassed under N2 for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The small amount of water in toluene was removed
|
Type
|
TEMPERATURE
|
Details
|
by refluxing with a Dean-Stark trap
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from 200 mL of degassed toluene
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |